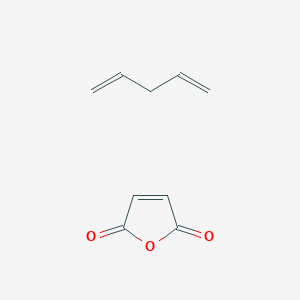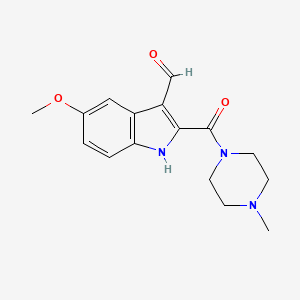
Piperazine, 1-((3-formyl-5-methoxyindol-2-yl)carbonyl)-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-((3-formyl-5-methoxyindol-2-yl)carbonyl)-4-methyl- is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a formyl and methoxyindole group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-((3-formyl-5-methoxyindol-2-yl)carbonyl)-4-methyl- typically involves multi-step organic reactions. The starting materials often include piperazine and indole derivatives. The synthetic route may involve:
Formylation: Introduction of the formyl group to the indole ring.
Methoxylation: Addition of a methoxy group to the indole ring.
Carbonylation: Formation of the carbonyl linkage between the indole and piperazine rings.
Methylation: Introduction of a methyl group to the piperazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Piperazine, 1-((3-formyl-5-methoxyindol-2-yl)carbonyl)-4-methyl- can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles under acidic or basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1-((3-formyl-5-methoxyindol-2-yl)carbonyl)-4-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Piperazine, 1-((3-formyl-5-methoxyindol-2-yl)carbonyl)-4-methyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or interaction with DNA or RNA.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperazine derivatives: Compounds with similar piperazine ring structures but different substituents.
Indole derivatives: Compounds with similar indole ring structures but different substituents.
Uniqueness
Piperazine, 1-((3-formyl-5-methoxyindol-2-yl)carbonyl)-4-methyl- is unique due to the specific combination of formyl, methoxy, and carbonyl groups attached to the piperazine and indole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
28837-84-5 |
|---|---|
Molekularformel |
C16H19N3O3 |
Molekulargewicht |
301.34 g/mol |
IUPAC-Name |
5-methoxy-2-(4-methylpiperazine-1-carbonyl)-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C16H19N3O3/c1-18-5-7-19(8-6-18)16(21)15-13(10-20)12-9-11(22-2)3-4-14(12)17-15/h3-4,9-10,17H,5-8H2,1-2H3 |
InChI-Schlüssel |
KOLWXIIJKVLBMG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C(=O)C2=C(C3=C(N2)C=CC(=C3)OC)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,5-Dimethyldibenzo[b,e]silin-10(5H)-one](/img/structure/B14677035.png)
![1-[2-(Iminomethyl)cyclopenta-2,4-dien-1-ylidene]methanamine](/img/structure/B14677041.png)
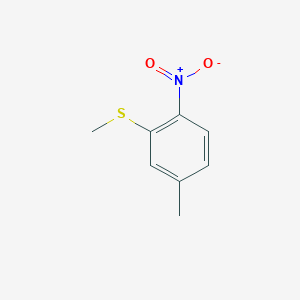
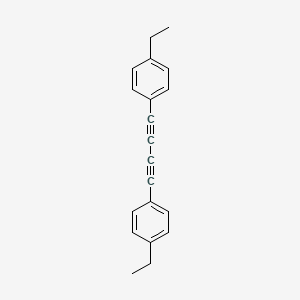
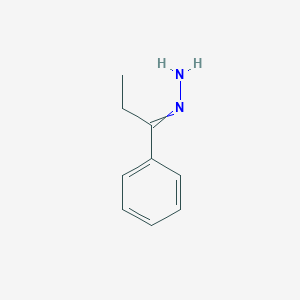



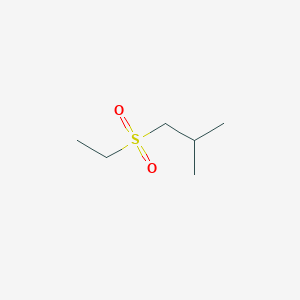
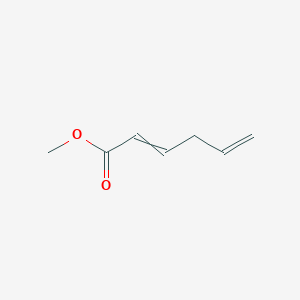
![N-[(2-Methylidenecyclopropyl)acetyl]glycine](/img/structure/B14677089.png)


